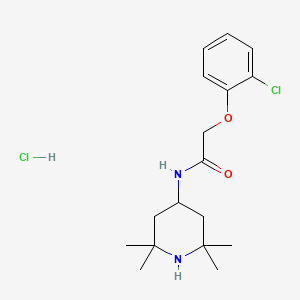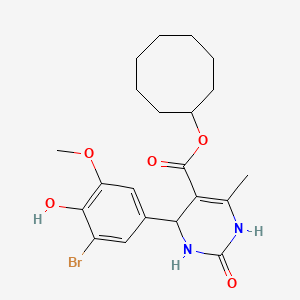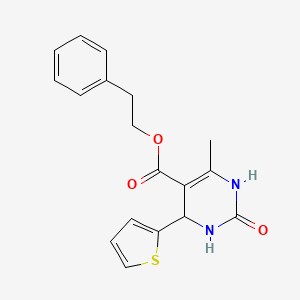
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, also known as S 38093, is a potent and selective antagonist of the serotonin 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is predominantly expressed in the brain, and has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In recent years, S 38093 has emerged as a promising tool compound for the study of 5-HT6 receptor function, and has shown potential as a therapeutic agent for the treatment of these disorders.
Wirkmechanismus
The exact mechanism of action of S 38093 is not fully understood, but it is believed to act as a competitive antagonist of the 5-HT6 receptor. By binding to this receptor, S 38093 blocks the binding of serotonin and other endogenous ligands, and prevents the downstream signaling pathways that are activated by receptor activation. This leads to a reduction in the activity of the 5-HT6 receptor, and may contribute to the observed effects of S 38093 on cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, S 38093 has been shown to have a number of other biochemical and physiological effects. For example, S 38093 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a key regulator of neuronal survival and plasticity. S 38093 has also been shown to reduce anxiety-like behaviors in animal models, and to increase dopamine release in the prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of S 38093 as a tool compound is its high selectivity for the 5-HT6 receptor. This allows researchers to study the effects of 5-HT6 receptor blockade in isolation, without the confounding effects of off-target binding. However, one limitation of S 38093 is its relatively low potency compared to other 5-HT6 receptor antagonists, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on S 38093 and the 5-HT6 receptor. One area of interest is the role of the 5-HT6 receptor in the pathophysiology of depression, and the potential of 5-HT6 receptor antagonists like S 38093 as antidepressant agents. Another area of interest is the potential of 5-HT6 receptor antagonists as cognitive enhancers in disorders such as Alzheimer's disease and schizophrenia. Finally, there is ongoing interest in the development of more potent and selective 5-HT6 receptor antagonists, which may have improved therapeutic potential compared to S 38093.
Synthesemethoden
The synthesis of S 38093 has been described in several publications. One of the most commonly used methods involves the reaction of 2-chlorophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding chlorophenoxyl radical, which is then reacted with N-(2-chloroethyl)acetamide to form the desired product. The hydrochloride salt of S 38093 is typically obtained by treatment of the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
S 38093 has been extensively studied in vitro and in vivo as a tool compound for the study of 5-HT6 receptor function. In vitro, S 38093 has been shown to bind selectively and with high affinity to the 5-HT6 receptor, and to inhibit the binding of radioligands to this receptor. In vivo, S 38093 has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, and to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-16(2)9-12(10-17(3,4)20-16)19-15(21)11-22-14-8-6-5-7-13(14)18;/h5-8,12,20H,9-11H2,1-4H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSXXFOAQLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)


![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)
![N-(4-iodophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5126498.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5126503.png)

